molecular formula C23H20ClN5O2S B12145610 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide

Cat. No.: B12145610
M. Wt: 466.0 g/mol
InChI Key: BUJSSPHGLVTENE-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenylmethoxyphenyl group

Preparation Methods

The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and phenylmethoxyphenyl groups. The synthetic route may involve the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and appropriate catalysts.

    Attachment of the Phenylmethoxyphenyl Group: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions would depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide include other triazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example:

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound has a similar chlorophenyl group but a different heterocyclic ring structure.

    4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring and chlorophenyl group but differs in other functional groups.

Properties

Molecular Formula

C23H20ClN5O2S

Molecular Weight

466.0 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H20ClN5O2S/c24-20-9-5-4-8-19(20)22-27-28-23(29(22)25)32-15-21(30)26-17-10-12-18(13-11-17)31-14-16-6-2-1-3-7-16/h1-13H,14-15,25H2,(H,26,30)

InChI Key

BUJSSPHGLVTENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4Cl

Origin of Product

United States

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